N-(1-isopropyl-1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
N-(1-isopropyl-1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features both indole and pyrrole moieties
Properties
Molecular Formula |
C22H27N3O2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(1-propan-2-ylindol-4-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C22H27N3O2/c1-17(2)25-13-8-18-19(6-5-7-20(18)25)23-21(26)16-22(9-14-27-15-10-22)24-11-3-4-12-24/h3-8,11-13,17H,9-10,14-16H2,1-2H3,(H,23,26) |
InChI Key |
GAGKRGCBLAFGOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopropyl-1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling of Indole and Pyrrole: The indole and pyrrole moieties are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole and pyrrole rings can undergo oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Br₂ in acetic acid for bromination.
Major Products
Oxidation: Oxidized derivatives of the indole and pyrrole rings.
Reduction: Reduced forms of the acetamide group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, N-(1-isopropyl-1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. The presence of indole and pyrrole rings, which are common in many bioactive compounds, suggests it might have pharmacological activity.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole and pyrrole rings could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(1-isopropyl-1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide: can be compared to other indole and pyrrole derivatives, such as:
Uniqueness
What sets This compound apart is its combination of indole and pyrrole rings with a tetrahydropyran linker, providing a unique scaffold for potential bioactivity and material properties.
Biological Activity
N-(1-isopropyl-1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H27N3O2, with a molecular weight of approximately 379.5 g/mol. The compound features an indole moiety and a tetrahydropyran ring, which may contribute to its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
- Preliminary studies suggest that this compound may have anticancer properties. It has been screened against various cancer cell lines, showing potential for inhibiting tumor growth. For instance, a study identified similar compounds with IC50 values indicating significant activity against cancer cells .
2. Anti-inflammatory Effects
- The compound is believed to modulate inflammatory responses by interacting with phosphodiesterase (PDE) enzymes, particularly PDE4D. Inhibition of PDE4 can elevate intracellular cAMP levels, leading to reduced expression of pro-inflammatory cytokines such as TNF and IL-17 .
3. Neuroprotective Properties
- Some studies suggest that compounds with similar structures may provide neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, influencing signaling pathways associated with inflammation and cell proliferation.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(1H-indol-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide | Indole and tetrahydropyran rings | Contains a pyrazole group which may alter biological activity |
| N-(2-methylpropyl)-indole derivatives | Indole core with various substitutions | Varying alkyl groups influence solubility and activity |
| 3-(indolyl)-pyrazoles | Indole and pyrazole rings | Lacks tetrahydropyran component, affecting stability |
This table illustrates how the combination of functionalities in N-(1-isopropyl-1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yltetrahydro -2H-pyran - 4 - yl]acetamide provides distinct chemical properties that may not be present in similar compounds.
Case Studies
Recent research has highlighted the potential applications of this compound in drug design:
Case Study 1: Anticancer Screening
In a study published in 2019, researchers screened a library of compounds for anticancer activity using multicellular spheroids as models. N-(1-isopropyl-1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yltetrahydro -2H-pyran - 4 - yl]acetamide was among the candidates showing promising results against specific cancer types .
Case Study 2: Anti-inflammatory Mechanism Investigation
Another study focused on the anti-inflammatory properties of similar compounds through PDE inhibition. The results indicated that these compounds could significantly reduce inflammatory markers in vitro, supporting the hypothesis regarding their mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
